molecular formula C129H216N42O42 B13384946 Secretin (rat)

Secretin (rat)

Cat. No.: B13384946
M. Wt: 3027.4 g/mol
InChI Key: LKHWQEXKRMDFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secretin is a polypeptide hormone initially identified for its gastrointestinal functions. It was first discovered as a gut peptide hormone that stimulates pancreatic secretion. Secretin and its receptor are widely expressed in different brain regions, where they exert multiple cellular functions including neurotransmission, gene expression regulation, neurogenesis, and neural protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of secretin involves solid-phase peptide synthesis (SPPS), which is a common method for producing peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of secretin may involve recombinant DNA technology, where the gene encoding secretin is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Secretin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide to enhance its stability, activity, or binding affinity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with enhanced stability, increased binding affinity, or altered biological activity .

Scientific Research Applications

Secretin has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neurotransmission, gene expression regulation, neurogenesis, and neural protection.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders, gastrointestinal diseases, and metabolic conditions.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations

Mechanism of Action

Secretin exerts its effects by binding to the secretin receptor, a G protein-coupled receptor. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates target proteins to elicit various cellular responses. Secretin’s actions include stimulating bicarbonate secretion, inhibiting gastric acid secretion, and modulating neural functions .

Comparison with Similar Compounds

  • Vasoactive intestinal peptide (VIP)
  • Pituitary adenylate cyclase-activating peptide (PACAP)
  • Glucose-dependent insulinotropic polypeptide (GIP)

Secretin’s unique distribution and multifunctional roles make it a valuable compound for scientific research and therapeutic applications.

Properties

Molecular Formula

C129H216N42O42

Molecular Weight

3027.4 g/mol

IUPAC Name

5-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C129H216N42O42/c1-58(2)40-78(119(206)170-99(64(13)14)102(134)189)149-94(181)51-145-105(192)74(29-33-91(131)178)153-113(200)81(43-61(7)8)161-116(203)82(44-62(9)10)159-108(195)72(27-22-38-143-128(137)138)151-110(197)75(30-34-92(132)179)154-114(201)79(41-59(3)4)157-107(194)71(26-21-37-142-127(135)136)150-103(190)65(15)148-121(208)87(53-172)166-118(205)86(49-98(187)188)163-111(198)76(31-35-93(133)180)155-115(202)80(42-60(5)6)158-109(196)73(28-23-39-144-129(139)140)152-122(209)89(55-174)167-117(204)83(45-63(11)12)160-112(199)77(32-36-96(183)184)156-123(210)90(56-175)168-126(213)101(67(17)177)171-120(207)84(46-68-24-19-18-20-25-68)164-125(212)100(66(16)176)169-95(182)52-146-106(193)85(48-97(185)186)162-124(211)88(54-173)165-104(191)70(130)47-69-50-141-57-147-69/h18-20,24-25,50,57-67,70-90,99-101,172-177H,21-23,26-49,51-56,130H2,1-17H3,(H2,131,178)(H2,132,179)(H2,133,180)(H2,134,189)(H,141,147)(H,145,192)(H,146,193)(H,148,208)(H,149,181)(H,150,190)(H,151,197)(H,152,209)(H,153,200)(H,154,201)(H,155,202)(H,156,210)(H,157,194)(H,158,196)(H,159,195)(H,160,199)(H,161,203)(H,162,211)(H,163,198)(H,164,212)(H,165,191)(H,166,205)(H,167,204)(H,168,213)(H,169,182)(H,170,206)(H,171,207)(H,183,184)(H,185,186)(H,187,188)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)

InChI Key

LKHWQEXKRMDFFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N

Origin of Product

United States

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